fascin
Description
Propriétés
Numéro CAS |
146808-54-0 |
|---|---|
Formule moléculaire |
C28H61NSi |
Origine du produit |
United States |
Applications De Recherche Scientifique
Role of Fascin in Cancer Metastasis
This compound has been identified as a key player in tumor invasion and metastasis. Its overexpression has been linked to aggressive cancer phenotypes in various types of malignancies, including colorectal cancer, breast cancer, and glioblastoma. The following table summarizes the findings from notable studies on this compound's role in different cancers:
| Cancer Type | Study Reference | Key Findings |
|---|---|---|
| Colorectal Cancer | Hashimoto et al., 2007 | Blocking this compound expression reduced invasive properties of colon carcinoma cells. |
| Glioblastoma Multiforme | Hwang et al., 2008 | This compound inhibition led to decreased cell migration and invasion capabilities. |
| Gastric Carcinoma | Fu et al., 2009; Kim et al., 2010 | High this compound levels correlated with poor prognosis and increased metastatic potential. |
| Breast Carcinoma | Chen et al., 2010; Al-Alwan et al., 2011 | This compound expression was associated with aggressive tumor subtypes, suggesting its potential as a biomarker for breast cancer aggressiveness. |
This compound's involvement in these processes suggests that it could serve as a target for therapeutic intervention. Inhibiting this compound activity may reduce tumor cell movement and metastasis, providing a potential strategy for cancer treatment.
This compound as a Target for Drug Discovery
The identification of this compound as a critical factor in tumor progression has spurred interest in developing inhibitors that can block its function. Recent studies have explored various compounds that inhibit this compound's actin-bundling activity:
- Migrastatin Family Compounds : These compounds are known to inhibit tumor invasion and metastasis by targeting this compound directly. They have shown promising results in laboratory settings by blocking this compound's actin-bundling capability .
- Indazol-Furan-Carboxamides : New classes of this compound inhibitors derived from chemical libraries have been identified through high-throughput screening methods. These compounds exhibit significant inhibition of this compound function and have potential applications in clinical settings .
- FDA-Approved Drugs : Some existing drugs, such as Imipramine and Raltegravir, have been repurposed to target this compound, highlighting the importance of exploring known compounds for new therapeutic uses .
Case Studies and Experimental Approaches
Several experimental approaches have been developed to study this compound's function and its inhibition:
- Imaging-Based Assays : Researchers have developed assays using fluorescent microscopy to visualize this compound-mediated actin bundles. These assays allow for detailed observation of how this compound influences cell morphology and movement .
- In Silico Screening : Computational methods are being employed to identify novel inhibitors from large chemical libraries. This approach enables researchers to explore vast chemical spaces efficiently, potentially leading to the discovery of new anti-fascin agents .
- Biological Validation : Following the identification of potential inhibitors, biological assays are conducted to evaluate their efficacy in inhibiting cell migration and invasion in various cancer cell lines .
Comparaison Avec Des Composés Similaires
Drosophila Singed Gene Product
The Drosophila singed (sn) gene product shares 35% sequence identity with fascin and similarly bundles actin to regulate bristle and dendrite morphology. Both proteins belong to a conserved gene family lacking homology to other actin-binding proteins . However, sn mutations cause cytoskeletal defects in bristle cells, whereas this compound overexpression in humans drives tumor metastasis .
Human 55-kDa Actin-Bundling Protein
A human homolog of this compound, the 55-kDa protein, shares structural and functional similarities but exhibits distinct tissue expression patterns. While this compound is overexpressed in cancers, the 55-kDa protein is predominantly found in neuronal and dendritic cells, suggesting divergent roles in immunity versus oncogenesis .
Table 1: Structural Comparison of this compound Homologs
Comparison with Functionally Similar Actin-Bundling Proteins
α-Actinin
α-Actinin crosslinks actin into contractile stress fibers and focal adhesions, unlike this compound’s role in rigid, non-contractile bundles. While α-actinin supports muscle contraction and cell adhesion, this compound promotes dynamic protrusions critical for invasion .
Espin
Espin, enriched in stereocilia, bundles actin with higher stability than this compound. This compound’s bundles disassemble rapidly under physiological stress, facilitating adaptable cell migration, whereas espin’s bundles are permanent .
Table 2: Functional Comparison of Actin-Bundling Proteins
*EC50 for this compound’s actin bundling activity .
Pharmacological Modulators of this compound
Inhibitors
- Z1362873773: A novel this compound inhibitor identified via virtual screening, Z1362873773 binds this compound with high affinity (ΔTm = +4°C in thermofluor assays) and blocks colorectal cancer metastasis .
- Compound G2 : Compared to Z1362873773, G2 shows lower binding stability (ΔTm = +1.5°C) and reduced efficacy in vivo .
- Statins : Atorvastatin and simvastatin induce neurotoxicity in this compound-deficient neurons, revealing off-target effects .
Enhancers
A screen of 1,040 compounds identified 48 this compound enhancers, including cognition-enhancing agents, which counteract neurite defects in Drosophila models .
Table 3: Pharmacological Comparison of this compound-Targeting Compounds
Clinical and Research Implications
This compound’s unique role in metastasis distinguishes it from other actin-bundling proteins. Its overexpression correlates with decreased survival in breast cancer (HR = 2.1, p < 0.01) , and inhibitors like Z1362873773 show promise in preclinical models . In contrast, structurally similar proteins (e.g., singed) lack oncogenic roles, and functional analogs like α-actinin are less critical for invasion .
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for initial investigations of fascin’s role in cytoskeletal dynamics?
- Methodology : Begin with in vitro assays such as actin-bundling assays using purified this compound and F-actin . Quantify bundling efficiency via transmission electron microscopy (TEM) or fluorescence microscopy. For cellular studies, use wound-healing assays or transwell migration assays in this compound-knockdown/overexpression cell lines (e.g., cancer cell models) .
- Data Interpretation : Compare actin filament organization and cell migration rates between control and experimental groups. Normalize data to account for cell proliferation effects using tools like IncuCyte® live-cell imaging .
Q. How can researchers validate this compound-specific antibodies for immunohistochemistry (IHC) in tissue samples?
- Methodology : Perform Western blotting on tissue lysates to confirm antibody specificity (expected band at ~55 kDa). Include positive controls (e.g., this compound-overexpressing cell lines) and negative controls (siRNA-mediated knockdown) . For IHC, optimize antigen retrieval conditions (e.g., citrate buffer pH 6.0) and validate staining patterns against known this compound expression profiles (e.g., dendritic cells, invasive carcinomas) .
Q. What statistical approaches are recommended for analyzing this compound’s correlation with clinical outcomes (e.g., metastasis-free survival)?
- Methodology : Use Kaplan-Meier survival curves with log-rank tests for univariate analysis. For multivariate analysis, apply Cox proportional hazards models, adjusting for confounders like tumor stage or grade . Report hazard ratios (HRs) and 95% confidence intervals (CIs). Validate findings through bootstrap resampling to assess robustness .
Advanced Research Questions
Q. How can conflicting data on this compound’s dual roles in pro-metastatic vs. tumor-suppressive contexts be resolved?
- Methodology : Conduct context-specific studies using isoform-selective inhibitors (e.g., NP-G2-044 for this compound-1) . Employ single-cell RNA sequencing to identify this compound-associated subpopulations within heterogeneous tumors. Validate findings in in vivo models (e.g., zebrafish xenografts for real-time metastasis tracking) .
- Data Contradiction Analysis : Perform meta-analyses of existing datasets (e.g., TCGA) to stratify results by cancer subtype, microenvironmental factors (e.g., TGF-β levels), and this compound post-translational modifications (e.g., phosphorylation at Ser39) .
Q. What mechanistic studies can elucidate this compound’s interplay with Rho GTPases in invadopodia formation?
- Methodology : Use FRET-based biosensors to visualize RhoA/Cdc42 activation dynamics in this compound-depleted cells . Combine CRISPR-Cas9 knockout models with rescue experiments (e.g., constitutively active RhoA mutants). Quantify invadopodia activity via gelatin degradation assays and correlative light-electron microscopy (CLEM) .
- Table: Key Variables in Invadopodia Studies
| Variable | Measurement Technique | Potential Confounders |
|---|---|---|
| Rho GTPase activity | FRET biosensors | Cross-talk with other Rho family members |
| Invadopodia lifetime | Time-lapse microscopy | Substrate stiffness variability |
| Matrix degradation area | FITC-gelatin assay | Protease secretion from neighboring cells |
Q. How can researchers address reproducibility challenges in this compound-related 3D migration assays?
- Methodology : Standardize hydrogel matrices (e.g., collagen I concentration, pH, polymerization temperature) . Use automated image analysis tools (e.g., FIJI/ImageJ plugins for cell tracking) to minimize observer bias. Report detailed protocols per ARRIVE guidelines, including batch numbers of critical reagents .
- Data Validation : Replicate experiments across multiple cell lines and independent labs. Share raw data and analysis pipelines via repositories like Zenodo or Figshare .
Methodological Best Practices
- Literature Review : Systematically catalog this compound’s binding partners (e.g., β-catenin, PKCε) using tools like STRINGdb, and identify gaps via PICOT framework (Population, Intervention, Comparison, Outcome, Time) .
- Ethical Reporting : Disclose limitations in animal models (e.g., xenograft vs. genetically engineered mouse models) and their relevance to human biology . Avoid overinterpretation of correlative data without functional validation .
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